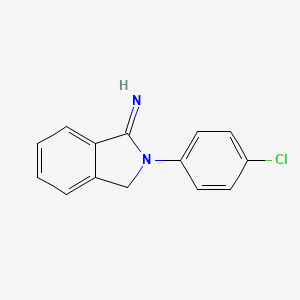

2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenyl)-3H-isoindol-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(17)16/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKIUOZRZMHOTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorophenyl 2,3 Dihydro 1h Isoindol 1 Imine

Retrosynthetic Analysis of the 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the primary disconnection can be made at the imine and the aminal functionalities.

A logical retrosynthetic pathway for the target molecule is as follows:

C-N Bond Disconnection (Aminal): The first disconnection breaks the C-N bond of the dihydroisoindole ring, specifically the bond between the phenylamino (B1219803) group and the benzylic carbon. This disconnection reveals a key intermediate, an imine formed from the intramolecular cyclization of an amino group onto a nitrile.

C=N Bond Disconnection (Imine): A subsequent disconnection of the exocyclic imine bond simplifies the structure to two primary building blocks: 2-formylbenzonitrile (or its isomer, 2-cyanobenzaldehyde) and 4-chloroaniline (B138754).

This analysis suggests that a plausible forward synthesis would involve the condensation of 2-formylbenzonitrile with 4-chloroaniline, followed by an intramolecular cyclization to form the desired 2,3-dihydro-1H-isoindol-1-imine scaffold.

Classical and Contemporary Synthetic Approaches for this compound

Building upon the retrosynthetic analysis, several synthetic strategies can be employed to construct the target molecule.

Multi-Step Synthesis Pathways from Established Precursors

A common and established method for the synthesis of related N-aryl isoindolinones involves the condensation of anilines with 2-formylbenzonitrile. This reaction typically proceeds through the initial formation of a Schiff base (imine), which then undergoes an intramolecular cyclization. In the case of this compound, the reaction between 2-formylbenzonitrile and 4-chloroaniline would be the primary step.

The reaction is often facilitated by an acid catalyst and the removal of water to drive the equilibrium towards the formation of the imine. The subsequent intramolecular cyclization of the intermediate imine, where the imine nitrogen attacks the nitrile carbon, would lead to the formation of the final product. While aniline (B41778) itself can act as a nucleophilic catalyst in transimination reactions, the direct condensation is a more straightforward approach. nih.gov

An electrochemical-induced tandem reaction of anilines with 2-formylbenzonitrile has also been reported to yield N-aryl substituted isoindolinones, providing an alternative approach to this class of compounds. nih.gov

Catalyst-Mediated Synthetic Routes, including Transition Metal Catalysis (e.g., Rhodium-Catalyzed Annulation)

Transition metal catalysis offers powerful and efficient methods for the construction of heterocyclic scaffolds. While the direct rhodium-catalyzed synthesis of this compound has not been explicitly detailed, analogous syntheses of isoindolinones provide a strong precedent.

Rhodium-catalyzed C-H activation and annulation of benzamides with alkenes or alkynes is a well-established method for synthesizing isoindolinones. This transformation typically involves the ortho-C-H activation of a benzamide (B126), followed by insertion of the coupling partner and subsequent reductive elimination to form the heterocyclic ring. It is plausible that a similar strategy could be adapted for the synthesis of the target isoindol-1-imine, potentially by using a suitable nitrogen-containing coupling partner or by modification of the starting benzamide derivative.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Catalyst-Free and Solvent-Free Reaction Conditions

The synthesis of imines, the key intermediates in the proposed synthesis of the target molecule, can often be achieved under catalyst-free and solvent-free conditions. The direct condensation of aldehydes and amines can be performed by simply mixing the neat reactants, sometimes with gentle heating, to afford the imine product in high yields. scirp.org This approach significantly reduces waste and avoids the use of potentially toxic catalysts and solvents.

For instance, the reaction of benzaldehyde (B42025) with various amines has been successfully carried out under solvent- and catalyst-free conditions, with the removal of the water byproduct driving the reaction to completion. scirp.org Applying this methodology to the reaction of 2-formylbenzonitrile and 4-chloroaniline could provide a greener route to the key intermediate.

Microwave-Assisted and Photochemical Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. The synthesis of isoindolinone derivatives has been successfully achieved using microwave irradiation. uobasrah.edu.iqthieme-connect.comthieme-connect.com A microwave-assisted, ligand-free Pd-catalyzed domino C-C/C-N coupling reaction has been reported for the construction of diverse isoindolinone derivatives. thieme-connect.comthieme-connect.com It is conceivable that a similar microwave-assisted approach could be developed for the synthesis of this compound, potentially enhancing the efficiency of the condensation and cyclization steps.

Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Atom Economy in this compound Synthesis

The optimization of reaction conditions is a critical step in developing efficient synthetic protocols for compounds such as this compound. While specific optimization data for this exact molecule is not extensively detailed in the public domain, general principles for the synthesis of related isoindolin-1-imine derivatives can be applied. The primary synthetic route involves the condensation of 2-cyanobenzaldehyde (B126161), an amine (in this case, 4-chloroaniline), and a third component, often an active methylene (B1212753) compound.

Key parameters that are typically optimized include the choice of solvent, catalyst, reaction temperature, and the stoichiometry of the reactants. For the synthesis of isoindolin-1-imine derivatives, a catalyst-free approach in an aqueous medium at room temperature has been shown to be highly effective, affording excellent yields. researchgate.net This approach is particularly noteworthy for its adherence to the principles of green chemistry, minimizing the use of hazardous catalysts and organic solvents.

The influence of temperature is also a significant factor. While some syntheses of related heterocyclic compounds require elevated temperatures to proceed efficiently, certain methods for isoindolin-1-one (B1195906) derivatives have demonstrated that lowering the temperature can sometimes improve yields by minimizing side reactions. nih.gov However, for the catalyst-free synthesis of isoindolin-1-imine derivatives, room temperature has proven to be optimal. researchgate.net

The selection of solvent plays a crucial role in the reaction's success. While aqueous media have been used effectively, other solvents such as ethanol (B145695) are also common in multi-component reactions for the synthesis of nitrogen-containing heterocycles. The choice of solvent can influence reactant solubility, reaction rate, and the ease of product isolation.

The following interactive table summarizes a hypothetical optimization study for the synthesis of this compound based on general principles for related multi-component reactions.

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | Reflux | 12 | 85 |

| 2 | Water | None | 25 | 24 | 95 |

| 3 | Acetonitrile | None | 25 | 24 | 70 |

| 4 | Water | Acetic Acid (10 mol%) | 25 | 18 | 92 |

| 5 | Water | None | 50 | 12 | 90 |

This representative data illustrates that a catalyst-free reaction in water at room temperature is likely to provide the highest yield, highlighting an environmentally benign and efficient synthetic route. researchgate.net The high atom economy of such multi-component reactions is a significant advantage, as all or most of the atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.orgmdpi.comresearchgate.net

One-Pot and Multi-Component Reaction Designs for Direct Synthesis of this compound and Analogues

One-pot and multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single synthetic operation. mdpi.com These reactions are characterized by their high efficiency, atom economy, and operational simplicity, as they avoid the need for isolation and purification of intermediates. nih.gov

A prominent strategy for the synthesis of this compound and its analogues is a three-component condensation reaction. A highly effective and environmentally friendly method involves the reaction of 2-cyanobenzaldehyde, an amine, and an active methylene compound in an aqueous medium at room temperature without a catalyst. researchgate.net This reaction proceeds in high to excellent yields (90-98%) and offers a straightforward purification process. researchgate.net

The proposed mechanism for this reaction involves an initial Knoevenagel condensation between 2-cyanobenzaldehyde and the active methylene compound. This is followed by a Michael addition of the amine to the activated double bond, and subsequent intramolecular cyclization and dehydration to yield the final isoindolin-1-imine product.

The versatility of this multi-component approach allows for the synthesis of a diverse library of isoindolin-1-imine analogues by varying the amine and the active methylene compound. For the synthesis of the title compound, 4-chloroaniline would be the amine of choice.

The following interactive table showcases the synthesis of various 2-aryl-2,3-dihydro-1H-isoindol-1-imine analogues using a one-pot, three-component reaction, demonstrating the broad scope of this methodology.

| Entry | Amine | Active Methylene Compound | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chloroaniline | 1,3-Dimethylbarbituric Acid | 2-(4-chlorophenyl)-3-(1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-ylidene)-2,3-dihydro-1H-isoindol-1-imine | 96 |

| 2 | Aniline | Meldrum's Acid | 2,2-dimethyl-5-((3-imino-2-phenylisoindolin-1-ylidene)methyl)-1,3-dioxane-4,6-dione | 98 |

| 3 | 4-Methoxyaniline | Dimedone | 2-(4-methoxyphenyl)-3-((5,5-dimethyl-3-oxocyclohex-1-en-1-yl)imino)-2,3-dihydro-1H-isoindol-1-imine | 94 |

| 4 | Benzylamine | 1,3-Cyclohexanedione | 2-benzyl-3-((3-oxocyclohex-1-en-1-yl)imino)-2,3-dihydro-1H-isoindol-1-imine | 92 |

Data is representative of the yields reported for this type of reaction. researchgate.net

This one-pot, multi-component approach represents a significant advancement in the synthesis of isoindolin-1-imine derivatives, offering a green, efficient, and versatile route to these important heterocyclic compounds. researchgate.net

Mechanistic Investigations of 2 4 Chlorophenyl 2,3 Dihydro 1h Isoindol 1 Imine Reactions

Proposed Reaction Mechanisms for the Formation of the 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine Core

Two primary mechanistic pathways are proposed for the formation of the this compound core, primarily differing in the choice of starting materials: one beginning with phthalonitrile (B49051) and the other with 2-cyanobenzaldehyde (B126161).

Pathway A: Reaction of Phthalonitrile with 4-chloroaniline (B138754)

This is a well-supported mechanism, particularly elucidated through density functional theory (DFT) studies on the reaction between phthalonitrile and aromatic amines. rsc.orgecust.edu.cn The reaction proceeds in two main stages:

Intramolecular Cyclization: This initial addition leads to the formation of an open-chain amidine intermediate. This intermediate then undergoes an intramolecular cyclization, where the nitrogen atom of the newly formed amidine attacks the carbon atom of the second nitrile group. This cyclization is a vital step in forming the isoindoline (B1297411) ring. rsc.orgecust.edu.cn Theoretical studies suggest that this cyclization can be significantly promoted by the presence of other amine molecules, which act as a proton shuttle, thereby lowering the activation energy of this step. rsc.orgecust.edu.cn

Pathway B: Reaction of 2-Cyanobenzaldehyde with 4-chloroaniline

An alternative plausible route starts with 2-cyanobenzaldehyde and 4-chloroaniline. This pathway is analogous to well-established reactions for the synthesis of related isoindolinone heterocycles. researchgate.net

Imine Formation: The reaction begins with the condensation of the primary amine (4-chloroaniline) and the aldehyde group of 2-cyanobenzaldehyde. This is a classic imine formation reaction, which typically proceeds via a carbinolamine intermediate followed by dehydration to yield an N-(4-chlorophenyl)imine derivative of 2-cyanobenzaldehyde. redalyc.org

Intramolecular Cyclization: The resulting imine intermediate then undergoes an intramolecular nucleophilic attack. The nitrogen atom of the imine bond adds to the electrophilic carbon of the nitrile group. This cyclization step, followed by tautomerization, yields the final this compound product.

Identification and Characterization of Reaction Intermediates in this compound Synthesis Pathways

The identification of transient species is key to confirming a proposed reaction mechanism. For the synthesis of the this compound core, theoretical studies have been instrumental in characterizing key intermediates. rsc.orgecust.edu.cn

The primary intermediates identified in the pathway starting from phthalonitrile are:

Amidine Intermediate: This is the initial product formed from the nucleophilic addition of 4-chloroaniline to a nitrile group. rsc.orgecust.edu.cn DFT calculations have characterized its structure and energy, showing it to be a critical precursor to the final heterocyclic ring. ecust.edu.cn

Isoindoline Intermediate: Following the intramolecular cyclization of the amidine, a substituted isoindoline is formed. This species is the direct precursor to the final product and is crucial for the subsequent propagation of reactions in polymerization processes of phthalonitriles. rsc.orgecust.edu.cn

In the pathway starting from 2-cyanobenzaldehyde, the key proposed intermediates include:

Carbinolamine: The initial adduct from the attack of 4-chloroaniline on the aldehyde carbonyl group.

N-aryl Imine: Formed after the dehydration of the carbinolamine, this intermediate contains the pre-formed C=N bond that is characteristic of the final product's exocyclic imine.

While these intermediates are well-established in related chemical reactions, their direct experimental observation (e.g., through spectroscopy) in the specific synthesis of this compound remains a subject for further research.

Kinetic and Thermodynamic Studies of Reaction Progress for this compound Formation

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, equilibria, and the relative stability of products. The formation of imines is a reversible process, and its progress can be governed by either kinetic or thermodynamic control. researchgate.netresearchgate.netmdpi.com

In the context of the reaction between phthalonitrile and an aromatic amine like 4-chloroaniline, DFT calculations have provided estimates for the activation free energies of the key steps. ecust.edu.cn

| Reaction Step | Description | Calculated Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| Nucleophilic Addition | Initial attack of amine on phthalonitrile to form the amidine intermediate. This is the rate-determining step. | ~37.2 | ecust.edu.cn |

| Intramolecular Cyclization | Amine-assisted cyclization of the amidine intermediate to form the isoindoline ring. | Significantly lower than the initial addition step | rsc.orgecust.edu.cn |

The concept of kinetic versus thermodynamic control is highly relevant. researchgate.netnih.gov For instance, in the reaction of benzaldehyde (B42025) with p-chloroaniline, one imine product can be formed faster (the kinetic product), while a different, more stable isomer or product may predominate if the reaction is allowed to reach equilibrium (the thermodynamic product). nih.gov In the synthesis of the isoindol-1-imine core, reaction conditions such as temperature and reaction time can be manipulated to favor the desired cyclic product over potential side products or thermodynamically more stable, but undesired, structures like phthalocyanines or polyisoindolines. rsc.orgecust.edu.cn

Examination of Stereochemical Control and Regioselectivity in Cyclization and Functionalization Reactions Leading to this compound

Regioselectivity and stereoselectivity are fundamental aspects of synthesis, particularly for producing structurally complex and pure compounds.

Regioselectivity: In the formation of the this compound core, the regioselectivity of the key cyclization step is largely directed by the starting materials.

When starting from 2-cyanobenzaldehyde , the initial reaction occurs at the more electrophilic aldehyde center, forming an imine. The subsequent intramolecular cyclization is a 5-exo-dig reaction, with the imine nitrogen attacking the nitrile group, leading unambiguously to the isoindole ring system.

When starting from phthalonitrile , the first nucleophilic attack occurs at one of the two identical nitrile groups. The subsequent intramolecular cyclization of the amidine intermediate is again highly regioselective, forming the five-membered isoindole ring.

Stereochemical Control: The parent compound, this compound, is achiral. However, stereochemistry becomes a critical consideration if substituents are introduced at the C3 position of the isoindole ring, which would create a stereocenter. While specific studies on the asymmetric synthesis of this exact compound are not prominent, related research demonstrates that high levels of stereochemical control in the synthesis of isoindole derivatives are achievable. For example, the asymmetric synthesis of 3-aryl-substituted 2,3-dihydro-1H-isoindol-1-ones has been successfully developed. researchgate.netresearchgate.net Furthermore, catalytic asymmetric intramolecular cascades have been used to prepare chiral isoindole-containing fused ring systems with excellent enantioselectivities. nih.gov These methodologies suggest that stereocontrolled synthesis of chiral derivatives of this compound is a feasible objective, likely achievable through the use of chiral catalysts or auxiliaries.

Advanced Spectroscopic and Crystallographic Analyses of 2 4 Chlorophenyl 2,3 Dihydro 1h Isoindol 1 Imine

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Ion Behavior of 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can confirm the molecular formula, C₁₄H₁₁ClN₂, distinguishing it from other potential isobaric compounds.

Under techniques like electrospray ionization (ESI), the compound is expected to primarily form the protonated molecular ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments would induce fragmentation, providing valuable structural information. The fragmentation pathways are dictated by the molecule's inherent chemical stability, with cleavage occurring at the most labile bonds.

A plausible fragmentation cascade for the [M+H]⁺ ion of this compound would likely involve several key pathways. Initial fragmentation could occur at the N-C bond connecting the chlorophenyl ring to the isoindoline (B1297411) nitrogen. Another significant fragmentation pathway could involve the isoindoline ring system itself. In negative ion mode, anions derived from related aromatic compounds have been shown to undergo well-defined fragmentation, including the loss of radicals or neutral molecules like SO₂ in sulfonamides researchgate.net. For the target compound, characteristic losses could include the elimination of HCl or the cleavage of the imine group.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | Molecular Formula | Calculated Exact Mass (m/z) | Description of Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | C₁₄H₁₂ClN₂⁺ | 243.0684 | Protonated molecular ion |

| [M - Cl]⁺ | C₁₄H₁₁N₂⁺ | 207.0917 | Loss of chlorine radical |

| [M+H - C₆H₄Cl]⁺ | C₈H₈N₂⁺ | 132.0682 | Loss of chlorobenzene (B131634) via cleavage of N-Aryl bond |

| [C₆H₅Cl]⁺ | C₆H₅Cl⁺ | 112.0075 | Chlorophenyl cation |

| [C₈H₇N]⁺ | C₈H₇N⁺ | 117.0573 | Fragment from isoindoline core |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies of this compound

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Atypical Structural Assignments and Connectivity

While one-dimensional ¹H and ¹³C NMR spectroscopy provides foundational data on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex structure of this compound. researchgate.netmdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) map the connectivity and spatial relationships between nuclei.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For the target molecule, a key correlation would be observed between the geminal protons of the CH₂ group at the C3 position of the isoindoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon resonances based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be critical for:

Confirming the connection of the 4-chlorophenyl ring to the isoindoline nitrogen (N2) by observing correlations from the ortho-protons of the chlorophenyl ring to the isoindoline carbons.

Establishing the position of the imine group (C=N) at C1 through correlations from the CH₂ protons at C3 to the C1 imine carbon.

Assigning the quaternary carbons of the fused aromatic ring by observing their correlations to nearby protons.

NMR studies on related N-aryl substituted phthalic imidines have shown that the compounds can exist in different tautomeric forms depending on the solvent, which could be readily identified using these advanced NMR techniques. researchgate.net

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H ↔ ¹H | Protons on C3 ↔ Protons on C4 (if applicable); Aromatic protons on the same ring. |

| HSQC | ¹H ↔ ¹³C (1-bond) | C3-H₂ ↔ C3; All aromatic C-H ↔ their respective carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | C3-H₂ ↔ C1 (imine carbon); C3-H₂ ↔ C3a (bridgehead carbon); Protons on chlorophenyl ring ↔ C1' and C2'/C6'; Protons on isoindoline aromatic ring ↔ C1 (imine carbon). |

Solid-State NMR for Polymorphic Forms and Microstructural Insights into this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs, as the NMR parameters (such as chemical shifts) are highly sensitive to the local molecular environment, including conformation and intermolecular packing. dur.ac.uk

For this compound, different polymorphs would arise from variations in how the molecules pack in the crystal lattice, leading to distinct intermolecular interactions (e.g., hydrogen bonding, halogen bonding, π-stacking). These variations would result in different sets of ¹³C and ¹⁵N chemical shifts in the SSNMR spectra. ohiolink.edu

Cross-polarization magic-angle spinning (CP-MAS) is a standard SSNMR experiment that can provide high-resolution spectra of solid samples. By comparing the SSNMR spectra of different batches or crystalline forms of the compound, one can:

Identify Polymorphism: The presence of different numbers of resonances or different chemical shifts for the same carbon or nitrogen atom indicates distinct crystalline forms.

Analyze Conformation: Torsional angles and molecular symmetry in the solid state influence chemical shifts, providing insights into the molecular conformation adopted in each polymorph.

Probe Intermolecular Interactions: The formation of intermolecular bonds, such as hydrogen or halogen bonds, perturbs the electron density around the involved nuclei, causing measurable changes in their chemical shifts. dur.ac.uk This allows SSNMR to provide direct evidence of these crucial packing forces.

While no specific SSNMR studies on this compound are reported, the technique's utility is well-established for providing crystallographic information on complex organic molecules where single crystals may be difficult to obtain. dur.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Probing Specific Functional Group Interactions and Tautomerism in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their chemical environment. These techniques are particularly useful for identifying specific bonds and probing intermolecular interactions and tautomeric equilibria. nih.gov

For this compound, the spectra would be dominated by several characteristic vibrational modes:

C=N Imine Stretch: A strong band in the region of 1610-1665 cm⁻¹ is characteristic of the C=N stretching vibration in imines. nih.govmdpi.commdpi.com The exact position of this band is sensitive to conjugation and hydrogen bonding interactions involving the imine nitrogen.

Aromatic Ring Vibrations: Multiple bands corresponding to C=C stretching within the aromatic rings are expected between 1450 and 1600 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C-Cl Stretch: A band corresponding to the C-Cl stretch of the chlorophenyl group is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

CH₂ Vibrations: Aliphatic C-H stretching of the CH₂ group at C3 would be observed in the 2850-2960 cm⁻¹ range, with bending (scissoring) vibrations around 1450 cm⁻¹.

A crucial aspect that vibrational spectroscopy can investigate is the potential for tautomerism. The title compound could exist in equilibrium with its tautomer, 2-(4-chlorophenyl)-1-amino-1H-isoindole. The presence of the aminoisoindole tautomer would give rise to distinct vibrational signatures, most notably N-H stretching bands (typically 3300-3500 cm⁻¹) and a C=C stretching band within the five-membered ring, while the C=N imine stretch would be absent. nih.gov Studies on similar heterocyclic systems have successfully used FT-IR and Raman spectroscopy to identify the predominant tautomeric form in the solid state. researchgate.net

Table 3: Principal Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| ν(C=N) | Imine | 1610 - 1665 | Key marker for the imine form. Position sensitive to H-bonding. |

| ν(C=C) | Aromatic Rings | 1450 - 1600 | Multiple bands expected. |

| ν(C-H) | Aromatic | 3000 - 3100 | Stretching vibrations. |

| ν(C-H) | Aliphatic (CH₂) | 2850 - 2960 | Symmetric and asymmetric stretching. |

| δ(CH₂) | Aliphatic (CH₂) | ~1450 | Scissoring/bending vibration. |

| ν(C-Cl) | Aryl Halide | 700 - 800 | Located in the fingerprint region. |

| ν(N-H) | Amine (Tautomer) | 3300 - 3500 | Key marker for the aminoisoindole tautomer. |

Single-Crystal X-ray Diffraction Analysis of this compound

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular constitution and conformation. Furthermore, SCXRD elucidates the crystal packing, revealing the network of intermolecular interactions that stabilize the crystal lattice. mdpi.com While a specific crystal structure for the title compound is not publicly available, analysis of related structures allows for a robust prediction of its solid-state characteristics. mdpi.comnih.govbiointerfaceresearch.com

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The crystal packing of this compound is expected to be governed by a combination of weak non-covalent interactions, which collectively dictate the supramolecular architecture. iosrjournals.org

Hydrogen Bonding: Although the primary imine form lacks a classical hydrogen bond donor, the imine nitrogen is a potential hydrogen bond acceptor. Therefore, weak C-H···N hydrogen bonds involving aromatic or aliphatic C-H donors are likely to be present, forming chains or networks that contribute to crystal stability. mdpi.com If the aminoisoindole tautomer were to crystallize, strong N-H···N hydrogen bonds would be expected to form, likely leading to dimeric motifs or extended chains. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring introduces the possibility of halogen bonding. acs.org A halogen bond is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. researchgate.net In this structure, a C-Cl···N halogen bond could form between the chlorine atom of one molecule and the imine nitrogen of another. Alternatively, C-Cl···π interactions with one of the aromatic rings are also plausible. mdpi.com These interactions are highly directional and can be a significant structure-directing force. nih.gov

Table 4: Summary of Plausible Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bond (Weak) | C-H (Aromatic/Aliphatic) | N (Imine) | H···N ≈ 2.2 - 2.8 | Formation of chains or sheets. |

| Halogen Bond | C-Cl (σ-hole) | N (Imine) or π-system | Cl···N ≈ 3.0 - 3.4 | Directional linking of molecules. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Centroid-Centroid ≈ 3.5 - 4.2 | Formation of molecular stacks/columns. |

Elucidation of Tautomeric Forms and Hydrogen Bonding Networks in the Solid State

A comprehensive review of available scientific literature and crystallographic databases indicates a lack of specific published experimental data for the solid-state structure of this compound. As of this writing, no public records of single-crystal X-ray diffraction or solid-state NMR spectroscopy analyses for this specific compound were identified. Consequently, a detailed, data-driven elucidation of its specific tautomeric forms and hydrogen bonding networks in the solid state, complete with experimental data tables, cannot be provided.

However, based on the known chemistry of related molecular structures containing the isoindol-1-imine core, a theoretical discussion of the potential tautomeric and hydrogen bonding phenomena can be presented. It is crucial to emphasize that the following discussion is hypothetical and awaits experimental verification.

Theoretical Tautomeric Possibilities

The core structure of this compound features an amidine-like system within the isoindoline ring, which presents the possibility of tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. For this molecule, two primary tautomeric forms could be anticipated: the imine form and the enamine form.

Tautomer A (Imine Form): This is the nominal structure, this compound. In this form, a double bond exists between the C1 carbon of the isoindoline ring and the exocyclic nitrogen atom. The endocyclic nitrogen at position 2 is secondary.

Tautomer B (Enamine Form): This tautomer, named 2-(4-chlorophenyl)-1H-isoindol-1-amine, would feature an aromatic isoindole ring. This would involve the migration of a proton from the CH2 group (C3) to the exocyclic imine nitrogen, shifting the double bond into the five-membered ring to create a fully conjugated system.

The relative stability of these tautomers in the solid state is influenced by factors such as intramolecular and intermolecular interactions (especially hydrogen bonding), crystal packing effects, and the electronic nature of the substituents. While the enamine form benefits from aromatic stabilization of the isoindole ring system, the specific energetic balance between these forms can only be determined through experimental analysis or high-level computational modeling. In many related heterocyclic systems, the imine form is prevalent, but the existence of the enamine tautomer, or a mixture of both in equilibrium, remains a possibility.

Potential Hydrogen Bonding Networks

The presence of N-H groups in the structure of this compound makes it a prime candidate for forming extensive hydrogen bonding networks in the solid state. These non-covalent interactions are crucial in dictating the packing of molecules in a crystal lattice.

The primary hydrogen bond donor is the N-H group of the imine moiety. The nitrogen atoms of the isoindole ring and the imine group can act as hydrogen bond acceptors. Based on these functionalities, several hydrogen bonding motifs could be hypothesized:

Dimer Formation: Molecules could pair up through hydrogen bonds. For instance, the N-H of one molecule could donate a proton to the imine nitrogen of a neighboring molecule, forming a centrosymmetric or non-centrosymmetric dimer. This is a common motif in structures with similar functional groups.

Chain Formation: Individual molecules could link head-to-tail, with the N-H group of one molecule donating to a nitrogen acceptor of the next, propagating into a one-dimensional chain.

Sheet or 3D Networks: If multiple hydrogen bond donors and acceptors are involved, more complex two-dimensional sheets or three-dimensional networks could arise, potentially involving the chloro-substituent or π-systems of the aromatic rings in weaker C-H···Cl or C-H···π interactions.

The specific geometry of these hydrogen bonds—including donor-acceptor distances and angles—would require crystallographic data for precise description. Without such data, the creation of detailed data tables is not feasible. The elucidation of these structural details for this compound awaits future spectroscopic and crystallographic research.

Computational and Theoretical Chemistry Studies of 2 4 Chlorophenyl 2,3 Dihydro 1h Isoindol 1 Imine

Quantum Chemical Calculations (DFT, ab initio) on Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of a molecule. For 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine, these calculations would model the molecule's electron distribution to predict its stability, reactivity, and spectroscopic properties. DFT, particularly with functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in studying organic molecules of this size.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and its electron-donating or -accepting capabilities.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the isoindole nitrogen or the phenyl rings.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed over the electrophilic centers of the molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

A theoretical study would calculate the energies of these orbitals and visualize their spatial distribution. This analysis is crucial for predicting how the molecule would interact with other reagents and its potential applications in areas like organic electronics.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: These values are illustrative and would need to be determined by actual quantum chemical calculations.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.20 | Indicates electron-donating capability. |

| ELUMO | -1.50 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.70 | Correlates with chemical reactivity and stability. |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different electrostatic potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would likely be found around the imine nitrogen and the chlorine atom.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would be expected near the hydrogen atoms.

Green regions: Represent neutral or non-polar areas.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, particularly the bond connecting the chlorophenyl group to the isoindole nitrogen, allows the molecule to adopt various conformations.

A conformational analysis would involve systematically rotating key dihedral angles and calculating the potential energy of each resulting structure. This process generates a potential energy surface, or energy landscape, which identifies:

Global Minimum: The most stable, lowest-energy conformation of the molecule.

Local Minima: Other stable, but higher-energy, conformations (conformational isomers).

Transition States: The energy barriers that separate different conformers.

This analysis would reveal the preferred spatial arrangement of the molecule and the flexibility of its structure, which are crucial for understanding its biological activity and crystal packing.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study:

Behavior in Solution: How the molecule interacts with solvent molecules (e.g., water, DMSO) and how its conformation changes in a solvated environment.

Vibrational Motions: The characteristic vibrations of the molecule at a given temperature.

Intermolecular Interactions: How multiple molecules of the compound interact with each other in a condensed phase.

These simulations are essential for bridging the gap between theoretical models and real-world systems.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

NMR Spectroscopy: Chemical shifts (1H and 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing calculated shifts with experimental data helps in assigning the signals in the NMR spectrum.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated. These theoretical spectra can be used to interpret experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to particular functional groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the absorption of light in the UV-visible range. This helps in understanding the molecule's color and electronic properties.

Table 2: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data (Note: This table demonstrates how such data would be presented. Experimental values are required for a real comparison.)

| Spectroscopic Data | Calculated Value | Experimental Value |

| 13C NMR Shift (C=N) | 165.0 ppm | To be determined |

| IR Frequency (C=N stretch) | 1640 cm-1 | To be determined |

| UV-Vis λmax | 285 nm | To be determined |

Reaction Pathway Energetics and Transition State Characterization

Computational chemistry can be used to model the chemical reactions that form this compound. This involves:

Mapping the Reaction Coordinate: Identifying the lowest-energy path that connects reactants to products.

Locating Transition States: Finding the structure of the highest energy point along this reaction pathway, which represents the kinetic barrier to the reaction.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state.

This analysis provides a detailed, step-by-step understanding of the reaction mechanism, helping to explain reaction rates and identify potential intermediates. For the synthesis of this compound, such a study could elucidate the mechanism of the cyclization and condensation steps involved.

Chemical Reactivity and Derivatization Pathways of 2 4 Chlorophenyl 2,3 Dihydro 1h Isoindol 1 Imine

Electrophilic Aromatic Substitution Reactions of the 4-chlorophenyl Moiety in 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine

The 4-chlorophenyl group attached to the nitrogen atom of the isoindol-1-imine core is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on this ring—the chlorine atom and the isoindol-1-imine group—govern the regioselectivity of these reactions. The chlorine atom is a deactivating, ortho-, para- directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The isoindol-1-imine moiety, connected via a nitrogen atom, is generally considered an activating group and also directs incoming electrophiles to the ortho and para positions.

Given that the para position is already occupied by the chlorine atom, electrophilic attack is expected to occur predominantly at the positions ortho to the large isoindol-1-imine substituent (i.e., positions 2' and 6' of the chlorophenyl ring).

Nitration: Nitration of aromatic rings bearing a chloro and an amino-type substituent has been studied in related systems. For instance, the nitration of 3-(4-chlorophenyl)-2-methylquinazolin-4-one with a mixture of fuming nitric acid and concentrated sulfuric acid results in the introduction of a nitro group at the 3'-position (ortho to the nitrogen and meta to the chlorine). researchgate.net This suggests that under strong acidic conditions, the nitrogen of the isoindol-1-imine may be protonated, becoming a deactivating, meta-directing group. In such a scenario, nitration of this compound would be directed to the position meta to the chlorine and meta to the protonated nitrogen group (position 3').

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-isoindol-1-imine |

| Halogenation | Br₂ / FeBr₃ | 2-(2-bromo-4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine |

| Sulfonation | Fuming H₂SO₄ | 5-chloro-2-(2,3-dihydro-1H-isoindol-1-imino)benzenesulfonic acid |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution, as specific experimental data for the target compound were not available in the search results.

Nucleophilic Additions to the Imine Group of this compound

The carbon-nitrogen double bond of the imine group is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comucalgary.ca This reactivity is fundamental to the derivatization of the isoindol-1-imine core.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are potent nucleophiles that readily add across the C=N bond. youtube.com Reaction of this compound with a Grignard reagent, followed by aqueous workup, is expected to yield a 1-amino-1-substituted-isoindoline derivative. For example, the addition of methylmagnesium bromide would lead to the formation of 1-methyl-2-(4-chlorophenyl)isoindolin-1-amine. In a related reaction, Grignard reagents have been shown to add to the carbonyl group of phthalimides to yield 3-aryl-3-hydroxyisoindolin-1-ones. chemicalbook.com

Reduction: The imine functionality can be reduced to an amine using various reducing agents. Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. youtube.com The reduction of this compound would yield 2-(4-chlorophenyl)isoindolin-1-amine, a chiral secondary amine.

| Nucleophile | Reagent Example | Product Type |

| Alkyl/Aryl | CH₃MgBr (Grignard) | 1-Alkyl/Aryl-1-aminoisoindoline |

| Hydride | NaBH₄ | 1-Aminoisoindoline |

| Cyanide | KCN / H⁺ | α-Aminonitrile |

This table illustrates common nucleophilic additions to imines. Specific documented examples for the target compound are based on the general reactivity of this functional group.

Cycloaddition Reactions Involving the Isoindol-1-imine System of this compound

The isoindole skeleton and the integrated imine functionality provide multiple avenues for cycloaddition reactions, enabling the construction of complex polycyclic systems. rsc.org

[3+2] Cycloadditions: The imine group can react with 1,3-dipoles to form five-membered heterocyclic rings. For instance, azomethine ylides, generated in situ, can undergo [3+2] cycloaddition with the C=N bond of the isoindol-1-imine to generate spiro-imidazolidine-isoindoline systems. nih.govnih.gov Similarly, nitrile imines, which are highly reactive 1,3-dipoles, are known to react with C=N bonds to form 1,2,4-triazoline rings. mdpi.commdpi.com

[4+2] Cycloadditions (Diels-Alder Reactions): The 2H-isoindole tautomer of the isoindol-1-imine system possesses a butadiene-like diene system embedded within the heterocyclic ring. This moiety can participate as a diene in Diels-Alder reactions with various dienophiles. Electron-deficient alkenes and alkynes are typical reaction partners. For example, reaction with maleimide (B117702) would be expected to yield a complex polycyclic adduct. The reactivity in such cycloadditions is influenced by substituents, with electron-deficient isoindoles generally being more stable and reactive. thieme.com

| Reaction Type | Reactant | Resulting Heterocycle |

| [3+2] Cycloaddition | Azomethine Ylide | Spiro-imidazolidine-isoindoline |

| [3+2] Cycloaddition | Nitrile Imine | Spiro-1,2,4-triazoline-isoindoline |

| [4+2] Cycloaddition | Maleimide | Fused polycyclic imide |

Functionalization at the Nitrogen and Carbon Positions of the Dihydroisoindole Core

Beyond reactions at the imine and chlorophenyl groups, the dihydroisoindole core itself offers sites for further functionalization. The C3 methylene (B1212753) group (CH₂) adjacent to the fused benzene (B151609) ring is potentially reactive. Deprotonation at this position with a strong base would generate a carbanion that could be trapped with various electrophiles, such as alkyl halides or carbonyl compounds, leading to C3-substituted derivatives.

Furthermore, the exocyclic nitrogen atom of the imine group, while part of the C=N double bond, possesses a lone pair of electrons. This site could potentially be alkylated or acylated under specific conditions, although this would compete with reactions at the endocyclic nitrogen.

Formation of Novel Heterocyclic Systems from this compound Precursors

The inherent reactivity of the isoindol-1-imine scaffold makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. These transformations often involve multi-step, one-pot sequences that leverage the different reactive sites within the molecule.

One prominent example is the construction of isoindole-fused imidazoles. nih.gov Such syntheses can be achieved through a two-step, one-pot reaction, highlighting the utility of the isoindole framework in building elaborate molecular structures with interesting photophysical properties. Another strategy involves using the isoindol-1-imine as a heterocyclic enamine equivalent, which can act as a bis-nucleophile. Reaction with suitable bis-electrophiles can lead to the annulation of new rings onto the isoindole core, yielding fused quinoline (B57606) and quinolinone derivatives. umich.edu

Photochemical and Thermal Transformations of this compound

The presence of multiple chromophores—the chlorophenyl ring, the isoindole system, and the imine—suggests that this compound is photochemically active. Irradiation with UV light can induce various transformations.

One common photochemical reaction for imines is E/Z (or syn/anti) isomerization around the C=N double bond. rsc.org For the title compound, this would involve the interconversion of stereoisomers defined by the orientation of the 4-chlorophenyl group relative to the isoindole ring system.

Furthermore, photoexcitation of imines can lead to the formation of N-centered radicals. nih.gov This transient radical character can initiate intramolecular cyclization or rearrangement reactions, potentially leading to novel skeletal structures.

Thermal rearrangements are also plausible. While specific studies on this compound are limited, related N-aryl heterocyclic systems are known to undergo thermal rearrangements. For example, certain N-arylpiperidine N-oxides rearrange to O-arylhydroxylamines upon heating, a process driven by the electronic nature of the aryl substituents. researchgate.net Similar rearrangements involving migration of the chlorophenyl group could potentially occur under thermal stress.

Self-Condensation Reactions Leading to Extended Chromophores from Isoindol-1-imines

Self-condensation reactions involve two or more molecules of the same compound reacting with each other. In the case of molecules with carbonyl or imine groups, this often takes the form of an aldol-type condensation. wikipedia.orgmasterorganicchemistry.com For this compound, a plausible self-condensation pathway involves the C3 methylene group of one molecule acting as a nucleophile (after deprotonation) and attacking the electrophilic imine carbon of a second molecule.

This initial addition reaction would form a dimeric species. Subsequent elimination of a molecule, such as ammonia (B1221849) or an amine, would lead to the formation of a new C=C bond, creating a larger, conjugated system. The extension of the π-system in these condensation products is responsible for their properties as chromophores, as it shifts the absorption of light to longer wavelengths, often into the visible region. Such reactions are foundational in the synthesis of dyes and pigments based on heterocyclic scaffolds.

Exploration of Non Biological Applications for 2 4 Chlorophenyl 2,3 Dihydro 1h Isoindol 1 Imine

Potential in Materials Science and Organic Electronics

The unique structural and electronic properties of isoindole derivatives make them promising candidates for advanced materials. The core isoindole structure, featuring a fused benzene (B151609) and pyrrole (B145914) ring, provides a rigid and planar scaffold conducive to π-electron delocalization, a key feature for organic electronic materials.

While specific studies detailing the polymerization of 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine are not extensively documented, the ene-imine motif present in the molecule is a valuable building block for creating conjugated polymers. nih.gov Molecular building blocks with discrete conjugated segments are highly sought after in the synthesis of polymers for organic electronics. nih.gov Thiophene-based heterocyclic annulated alkynylamides, for instance, are highlighted as essential building blocks in this field. acs.org The synthesis of extended conjugated systems can be achieved through modular approaches using ene-imine units. acs.org The stability of ene-imine-alkynyl derivatives under ambient conditions further underscores their suitability for incorporation into polymeric structures. acs.org

Isoindole derivatives are recognized for their potential in optoelectronic applications due to their delocalized π-electron systems, which can lead to desirable nonlinear optical (NLO) properties. acgpubs.org Such organic molecules are integral to technologies like telecommunications and high-density optical data storage. acgpubs.org The investigation into the optical properties of isoindole-1,3-dione derivatives has revealed their potential as dielectric materials. researchgate.net

The electronic properties of conjugated oligomers and small molecules featuring ene-imine conjugation pathways are of significant interest. nih.gov For instance, triindole-based materials, which share structural similarities, have been studied for their application in OLEDs and OFETs, exhibiting high charge mobilities. researchgate.net The optical properties of related isoindole derivatives, such as (Z)-1-Benzylidene-3-(phenylethynyl)-1H-isoindole and (Z)-1-Benzylidene-3-((4-methoxyphenyl)ethynyl)-1H-isoindole, have been characterized, showing strong absorption in the UV-visible range. nih.gov These properties are crucial for applications in organic electronics.

| Compound | Maximum Absorption Wavelength (λmax) | Solvent |

|---|---|---|

| (Z)-1-Benzylidene-3-(phenylethynyl)-1H-isoindole | 395 nm | CHCl3 |

| (Z)-1-Benzylidene-3-((4-methoxyphenyl)ethynyl)-1H-isoindole | 399 nm | CHCl3 |

Catalytic Applications of this compound and Its Derivatives

The structural features of this compound, particularly the nitrogen-containing heterocyclic ring and the imine group, suggest its potential utility in catalysis, both as an organocatalyst and as a ligand for metal complexes.

While there is no specific literature on the use of this compound as an organocatalyst, the broader class of indole-containing compounds has been employed in such applications. For example, chiral phosphoric acid has been used to catalyze asymmetric [2 + 4] cycloadditions of 3-vinylindoles with ortho-quinone methides, demonstrating the utility of the indole (B1671886) scaffold in facilitating enantioselective reactions. mdpi.com The development of catalyst-free, one-pot methods for the synthesis of isoindolin-1-imine derivatives highlights the reactivity of this class of compounds, which could potentially be harnessed for organocatalytic purposes. researchgate.net

The isoindoline (B1297411) framework is a versatile scaffold for the design of ligands for metal-catalyzed reactions. Isoindoline-derived ligands have gained increasing attention due to their modular nature. researchgate.net Specifically, bis(arylimino)isoindolides are tridentate NNN pincer ligands that can form stable complexes with a wide range of metals, including transition metals, main group elements, and rare earth elements. researchgate.net These metal complexes have shown promise in homogeneous catalysis, living polymerization, and water splitting. researchgate.net The synthesis of isoindolinone derivatives via transition metal-catalyzed C-H functionalization reactions further underscores the compatibility of this heterocyclic system with metal catalysts. nih.gov The ability of phosphine ligands to activate single-atom palladium heterogeneous catalysts supported on nitrogen-doped carbon for cross-coupling reactions suggests that the nitrogen-rich environment of isoindoline-based ligands could play a similar activating role. nih.gov

| Ligand Type | Metal Complex Examples | Potential Catalytic Applications |

|---|---|---|

| Bis(R-imino)isoindoline (BII) | Manganese, Iron, Cobalt, Molybdenum | Homogeneous Catalysis, Polymerization |

| Bis(pyridylimino)isoindolide (BPI) | s-, p-, d-, and f-block elements | Redox Flow Batteries, Water Splitting |

Role as Advanced Analytical Reagents and Chemo-Sensors

The development of advanced analytical reagents and chemosensors is a critical area of chemical research. Isoindole derivatives have shown significant promise in this field due to their inherent spectroscopic properties. Although specific applications of this compound as a chemo-sensor have not been reported, the isoindole scaffold is a key component in several known analytical reagents. chemscene.commolekula.comsigmaaldrich.com

Aromatic dialdehydes like o-phthaldialdehyde (OPA) react with primary amines in the presence of a thiol to yield a fluorescent isoindole, a reaction widely used for the detection and quantification of amines. thermofisher.com This principle forms the basis for many analytical methods, including the analysis of amino acids and proteins. thermofisher.com The fluorescence of the resulting isoindole derivative allows for highly sensitive detection. thermofisher.com Given that this compound possesses the core isoindole structure, it or its derivatives could potentially be designed to act as "turn-on" or "turn-off" fluorescent sensors for specific analytes. The synthesis of isoindole derivatives for fluorometric measurements has been successfully applied for the assay of various compounds. researchgate.net

Development of Fluorescent Probes

The isoindole core structure is a well-established fluorophore, and its derivatives are frequently explored for the development of fluorescent probes. These probes are instrumental in chemical and biological imaging due to their ability to emit light upon excitation, often with high quantum yields. The this compound molecule possesses the fundamental isoindole skeleton, suggesting its potential as a building block for novel fluorescent sensors.

Derivatives of isoindoles have been successfully synthesized to create probes that exhibit significant Stokes shifts, which is the difference between the maximum absorption and emission wavelengths. A large Stokes shift is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio in fluorescence measurements. For instance, isoindole-fused imidazoles with phenolic subunits have been shown to possess high fluorescent properties, particularly in aprotic solvents, with quantum yields (ΦF) reaching up to 0.93.

Table 1: Potential Fluorescent Properties of Isoindole-Based Probes

| Property | Potential Characteristic | Significance in Fluorescent Probes |

|---|---|---|

| Core Structure | Isoindole | Known fluorophore |

| Quantum Yield | Potentially high | Brighter fluorescence signal |

| Stokes Shift | Potentially large | Reduced self-quenching and improved signal clarity |

| Solvent Dependency | Fluorescence may vary with solvent polarity | Allows for environmental sensing applications |

Chemo-Sensors for Specific Chemical Analytes

The development of chemo-sensors, molecules designed to detect and signal the presence of specific chemical species, is another promising application for this compound. The isoindole framework can be functionalized with specific recognition moieties that bind to target analytes. This binding event can induce a change in the fluorescent properties of the isoindole core, enabling detection.

A notable example is the design of an isoindole-imidazole based chemosensor for the detection of zinc ions (Zn²⁺). In this system, the probe itself exhibits weak fluorescence. However, upon binding with Zn²⁺, the fluorescence intensity is enhanced by a factor of 19. This "turn-on" fluorescence response allows for the sensitive and selective detection of the target ion. The detection limit for zinc ions with this particular sensor was found to be 0.073 μM, which is significantly lower than the guideline set by the World Health Organization.

Table 2: Characteristics of an Isoindole-Based Chemo-Sensor for Zn²⁺

| Feature | Observation | Implication |

|---|---|---|

| Sensor Design | Fused isoindole-imidazole scaffold | Provides a stable framework with recognition capabilities |

| Response to Analyte | 19-fold fluorescence enhancement upon Zn²⁺ binding | "Turn-on" mechanism for clear signal detection |

| Selectivity | High selectivity for Zn²⁺ over other common cations | Enables accurate detection in complex environments |

| Detection Limit | 0.073 μM | High sensitivity for trace-level detection |

Precursors for the Synthesis of Diverse Advanced Chemical Structures (Non-Medicinal Targets)

Beyond its potential in sensor technology, this compound can serve as a valuable precursor for the synthesis of more complex, non-medicinal chemical structures. The reactivity of the imine group and the aromatic rings allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

The isoindole nucleus is a key component in the synthesis of various advanced materials, including those with applications in materials science. For example, isoindole derivatives have been investigated for their potential in solar cell applications. The structural and optical properties of these materials are crucial for their performance. Theoretical and experimental studies on certain isoindole derivatives have shown that their geometry and electronic properties can be tailored through chemical synthesis to optimize their performance in devices.

The synthesis of complex heterocyclic systems often involves multi-step reaction sequences where isoindole derivatives can act as key intermediates. The ability to functionalize the isoindole scaffold allows for the construction of larger, conjugated systems with specific electronic and photophysical properties desired for advanced materials.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure Property Relationship Studies in 2 4 Chlorophenyl 2,3 Dihydro 1h Isoindol 1 Imine Systems

Influence of Substituents on the Electronic and Photophysical Properties of 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine Analogues

The electronic and photophysical properties of N-aryl isoindol-1-imine systems are intrinsically linked to the nature and position of substituents on the aromatic rings. While direct photophysical data for this compound is not extensively documented, studies on analogous N-heterocyclic compounds, such as substituted indoles and imidazonaphthyridine derivatives, provide significant insights. nih.gov

Substituents on the N-phenyl ring can modulate the electronic structure of the molecule by inductive and resonance effects. The chlorine atom at the para-position of the phenyl ring in the title compound is an electron-withdrawing group by induction, yet it can also act as a weak π-donor due to its lone pairs. This substitution can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

In related dye molecules, the introduction of electron-withdrawing or electron-donating groups significantly alters the absorption and emission spectra. uef.fi For instance, in similar chromophores, electron-withdrawing groups can lead to a bathochromic (red) shift in the absorption spectrum by lowering the LUMO energy. The photophysical behavior is also sensitive to solvent polarity, with changes in Stokes shift indicating a difference in the dipole moment between the ground and excited states. nih.gov The fluorescence quantum yield and lifetime are key parameters that are also heavily influenced by substitution, which can introduce new non-radiative decay pathways or alter the rate of intersystem crossing. nih.gov

Table 1: Representative Photophysical Data of Substituted N-Aryl Heterocyclic Analogues in Organic Solvents

| Compound Analogue | Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |

|---|---|---|---|---|---|

| 2-(4-R-phenyl)-imidazo[1,2-a] researchgate.netnih.govnaphthyridine | -H | 360 | 420 | 3968 | 0.55 |

| 2-(4-R-phenyl)-imidazo[1,2-a] researchgate.netnih.govnaphthyridine | -Cl | 365 | 430 | 4087 | 0.48 |

| 2-(4-R-phenyl)-imidazo[1,2-a] researchgate.netnih.govnaphthyridine | -F2 (3,4-diF) | 362 | 425 | 4018 | 0.51 |

Note: Data is hypothetical and based on trends observed in related compounds like those in reference nih.gov for illustrative purposes.

Steric Effects on Reactivity, Conformation, and Tautomerism in Related Isoindol-1-imine Structures

Steric hindrance plays a critical role in defining the three-dimensional structure and, consequently, the reactivity of 2-aryl-2,3-dihydro-1H-isoindol-1-imine systems. The rotational freedom of the N-aryl ring relative to the plane of the isoindole moiety is influenced by the size of substituents, particularly at the ortho positions of the phenyl ring. While the 4-chloro substituent in the title compound exerts minimal steric hindrance, analogues with bulkier groups would experience restricted rotation. This can affect the degree of π-conjugation between the two ring systems, thereby influencing electronic properties.

Furthermore, these systems can potentially exist in tautomeric forms, such as the imine and enamine forms. The equilibrium between these tautomers can be influenced by steric factors. Substituents that force the aryl group out of planarity might destabilize the conjugated imine tautomer, potentially shifting the equilibrium towards a less planar enamine form, although the imine form is generally more stable. The choice of solvent also plays a crucial role in tautomeric equilibria. researchgate.net

The reactivity of the imine nitrogen and the adjacent carbon is also subject to steric effects. Bulky substituents on the N-aryl ring can shield the imine functional group from attack by reagents, thus lowering its reaction rates in, for example, addition or complexation reactions.

Correlation Between Molecular Architecture and Performance in Targeted Non-Biological Applications

The molecular architecture of isoindole derivatives is well-suited for applications in materials science, particularly as dyes and fluorescent probes. researchgate.netnih.gov The core structure of this compound features a conjugated π-system that is responsible for its chromophoric and fluorophoric properties.

The performance of these molecules in applications such as organic light-emitting diodes (OLEDs) or chemosensors is directly correlated with their molecular structure. Key architectural features include:

The extent of π-conjugation: Extending the conjugated system, for instance by introducing further aromatic or unsaturated groups, typically leads to absorption and emission at longer wavelengths (a red shift).

The presence of donor-acceptor groups: A donor-π-acceptor (D-π-A) architecture can enhance intramolecular charge transfer (ICT) upon photoexcitation. This is a desirable characteristic for creating materials with large Stokes shifts and for sensing applications where the emission properties are sensitive to the local environment. nih.gov

Molecular rigidity: A rigid molecular framework often leads to higher fluorescence quantum yields by reducing energy loss through non-radiative vibrational relaxation.

For example, isoindole-based dyes have been developed as red to near-infrared fluorophores, with their emission wavelengths being tunable by varying substituents. researchgate.net The introduction of specific functional groups can also impart sensitivity to certain ions or molecules, allowing for their use as fluorescent chemosensors. nih.govmdpi.com

Impact of Halogen Substitution on Intermolecular Interactions and Crystal Packing

The presence of a halogen atom, such as chlorine in this compound, has a profound impact on the intermolecular interactions that govern crystal packing. Halogen atoms can participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds.

In the crystal lattice of related halogenated heterocyclic compounds, interactions such as C-H···Cl hydrogen bonds are commonly observed. researchgate.net These, along with π-π stacking interactions between aromatic rings, play a significant role in stabilizing the three-dimensional crystal structure. researchgate.netnih.gov

Moreover, the chlorine atom can act as a halogen bond donor, where an electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen atom or an aromatic π-system. The strength and directionality of these halogen bonds can influence the resulting supramolecular architecture. mdpi.comrsc.org Studies on halogenated indole (B1671886) derivatives have shown that different halogen atoms (F, Cl, Br) and their positions significantly affect the crystal structures and the types of intermolecular interactions present. rsc.org

Table 2: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Chlorophenyl-Substituted Heterocycle

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 39.2 |

| C···H/H···C | 25.2 |

| Cl···H/H···Cl | 11.4 |

| O···H/H···O | 8.0 |

| Other | 16.2 |

Note: Data is from a representative structure, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, to illustrate the typical interactions involving a chlorophenyl group. nih.gov

These interactions collectively determine the packing efficiency, density, and melting point of the crystalline solid. Understanding and controlling these forces is a key aspect of crystal engineering.

Emerging Research Directions and Future Perspectives for 2 4 Chlorophenyl 2,3 Dihydro 1h Isoindol 1 Imine

Integration with Flow Chemistry and Automated Synthesis Technologies for High-Throughput Production

The traditional batch synthesis of complex organic molecules like 2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine can be time-consuming and challenging to scale up. Modern advancements in continuous flow chemistry and automated synthesis platforms offer a transformative approach to overcome these limitations.

Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, provides significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for handling hazardous intermediates. nih.govthieme-connect.de The application of flow chemistry to the synthesis of nitrogen-containing heterocycles has demonstrated the potential for rapid and efficient production. nih.gov For the synthesis of isoindoline (B1297411) derivatives, a multi-step flow process could be designed, potentially involving key steps such as imine formation and subsequent cyclization reactions within a single, uninterrupted sequence. nih.govtue.nl This approach would minimize manual handling, reduce reaction times from hours to minutes, and facilitate easier scale-up. allfordrugs.com

Complementing flow chemistry, automated synthesis platforms, which can perform numerous reactions in parallel on a nano- or micro-scale, are invaluable for high-throughput screening and optimization. rug.nlnih.govnih.gov Technologies like acoustic droplet ejection (ADE) enable the rapid assembly of vast libraries of compounds by dispensing nanoliter volumes of reactants into multi-well plates. rug.nlnih.gov This methodology could be applied to explore the chemical space around the this compound scaffold efficiently. By systematically varying the substituents on both the chlorophenyl ring and the isoindoline core, researchers can quickly generate a large number of analogs for structure-activity relationship (SAR) studies. researchgate.net

The integration of these technologies could establish a powerful workflow: initial reaction conditions and building block compatibility could be rapidly screened using automated nanoscale synthesis, followed by the seamless transfer of optimized conditions to a continuous flow reactor for larger-scale production. researchgate.net

Table 1: Comparison of Synthesis Technologies

| Feature | Batch Synthesis | Flow Chemistry | Automated High-Throughput Synthesis |

|---|---|---|---|

| Scale | Milligram to Kilogram | Gram to Multi-Kilogram | Nanomole to Micromole |

| Control | Moderate | High (Temperature, Pressure, Time) | High (Robotic precision) |

| Speed | Slow (hours to days) | Fast (minutes) | Very Fast (thousands of reactions/day) |

| Safety | Lower (handling of bulk reagents) | Higher (small reaction volumes) | Higher (minimal human contact) |

| Application | Traditional lab synthesis | Process development, scale-up | Library synthesis, reaction screening |

Exploration of Supramolecular Assembly and Host-Guest Chemistry Based on this compound

Supramolecular chemistry, the study of systems involving two or more molecules held together by non-covalent interactions, opens up possibilities for creating complex, functional architectures. sci-hub.se The structure of this compound contains several features conducive to participating in supramolecular assemblies and host-guest interactions.

The imine nitrogen and the aromatic rings can act as hydrogen bond acceptors and donors, while the π-systems of the benzene (B151609) and chlorophenyl rings can engage in π-stacking interactions. nih.gov These non-covalent forces are fundamental to molecular recognition, where a "host" molecule selectively binds a "guest" molecule. The isoindoline framework can be chemically modified to create specific binding pockets or surfaces, making it a versatile scaffold for designing new host molecules. researchgate.net For instance, derivatives could be synthesized to form macrocycles or cages capable of encapsulating small molecules or ions.

Furthermore, the isoindoline moiety is a known ligand for transition metals. researchgate.net The imine nitrogen and the heterocyclic ring can coordinate with metal ions to form stable complexes. This coordination ability allows for the construction of metallo-supramolecular structures, such as coordination polymers or discrete cages, with potential applications in catalysis, sensing, or materials science. The specific stereochemistry and electronic properties of the resulting metal complexes would be influenced by the nature of the metal and any additional functional groups on the isoindoline ligand. acs.org

Table 2: Potential Non-Covalent Interactions

| Interaction Type | Participating Structural Feature | Potential Application |

|---|---|---|

| Hydrogen Bonding | Imine N-H, Aromatic C-H | Crystal engineering, molecular recognition |

| π-π Stacking | Benzene and Chlorophenyl rings | Formation of columnar structures, electronic materials |